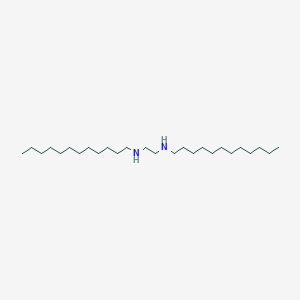

N,N'-Didodecyl-ethylenediamine

Overview

Description

N,N’-Didodecyl-ethylenediamine is a type of Gemini surfactant, which is a class of surfactants that contain two hydrophilic head groups and two hydrophobic tail groups. This compound is known for its excellent surface activity and ability to form micelles, making it useful in various applications such as detergents, emulsifiers, and corrosion inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Didodecyl-ethylenediamine can be synthesized through a two-step substitution reaction. The primary raw materials used are 3-chloro-1-(N,N-dimethyl) propylamine, bromododecane, and ethylene diamine. The reaction involves the following steps :

First Substitution Reaction: 3-chloro-1-(N,N-dimethyl) propylamine reacts with bromododecane to form an intermediate compound.

Second Substitution Reaction: The intermediate compound then reacts with ethylene diamine to produce N,N’-Didodecyl-ethylenediamine.

Industrial Production Methods: The industrial production of N,N’-Didodecyl-ethylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions: N,N’-Didodecyl-ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N,N’-Didodecyl-ethylenediamine has a wide range of scientific research applications, including:

Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

Biology: The compound is used in biological studies to investigate cell membrane interactions and protein folding.

Mechanism of Action

The mechanism of action of N,N’-Didodecyl-ethylenediamine involves its ability to interact with hydrophobic and hydrophilic surfaces. The compound forms micelles in aqueous solutions, with the hydrophobic tails aggregating in the center and the hydrophilic heads facing outward. This property allows it to solubilize hydrophobic substances and reduce surface tension .

Molecular Targets and Pathways: The molecular targets of N,N’-Didodecyl-ethylenediamine include cell membranes and proteins. The compound can interact with lipid bilayers, altering membrane fluidity and permeability. It can also bind to proteins, affecting their structure and function .

Comparison with Similar Compounds

N,N’-Didodecyl-ethylenediamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

N,N’-Dimethylethylenediamine: This compound has shorter hydrophobic tails and different surface activity properties.

N,N’-Didodecyl-N,N’-digluconamideethylenediamine: This compound has additional gluconamide groups, which enhance its corrosion inhibition properties.

Uniqueness: N,N’-Didodecyl-ethylenediamine stands out due to its excellent surface activity, ability to form stable micelles, and versatility in various applications. Its unique structure allows it to interact with both hydrophobic and hydrophilic surfaces, making it a valuable compound in multiple fields .

Biological Activity

N,N'-Didodecyl-ethylenediamine (DDEA) is a gemini surfactant known for its unique chemical properties and diverse applications in biological and industrial fields. This compound has garnered attention for its interactions with biological membranes, protein folding, and its potential therapeutic implications. This article delves into the biological activity of DDEA, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

DDEA is characterized by the presence of two dodecyl chains attached to an ethylenediamine backbone. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments.

- Molecular Formula : C26H54N2

- Molecular Weight : 414.7 g/mol

- CAS Number : 15411-40-2

DDEA functions primarily as a surfactant, forming micelles in aqueous solutions. The hydrophobic tails aggregate in the center while the hydrophilic heads face outward, which allows DDEA to solubilize hydrophobic substances and reduce surface tension. Its ability to interact with cell membranes is significant for various biological applications:

- Cell Membrane Interaction : DDEA alters membrane fluidity and permeability, potentially affecting cellular processes such as signal transduction and nutrient transport.

- Protein Interaction : The compound can bind to proteins, influencing their structure and function, which is crucial for studies on protein folding and stability.

1. Cell Membrane Studies

DDEA is extensively used in research to investigate cell membrane interactions. Studies have demonstrated that it can disrupt lipid bilayers, leading to increased permeability. This property has implications for drug delivery systems where enhanced membrane permeability is desired.

2. Protein Folding Research

DDEA has been utilized in studies examining protein folding mechanisms. By modulating the environment around proteins, it can influence their folding pathways and stability.

Case Study 1: Corrosion Inhibition

DDEA has been studied for its efficacy as a corrosion inhibitor in mild steel exposed to saline environments. The results indicated that DDEA significantly reduced corrosion rates.

- Methodology : Mild steel specimens were immersed in a 3.5% NaCl solution with varying concentrations of DDEA.

- Results : Corrosion inhibition efficiency increased with higher concentrations of DDEA, demonstrating its protective properties against corrosion.

Case Study 2: Drug Delivery Systems

Research has explored DDEA's potential in enhancing drug delivery systems through improved membrane permeability.

- Methodology : Drug formulations were tested for their absorption rates across lipid membranes modified with DDEA.

- Results : Enhanced absorption rates were observed, indicating that DDEA could be an effective adjuvant in drug delivery applications.

Properties

IUPAC Name |

N,N'-didodecylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZARSJEJMWPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCNCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165537 | |

| Record name | N,N'-Didodecyl-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-40-2 | |

| Record name | N,N'-Didodecyl-ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Didodecyl-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.